

Spectroscopic Profile of Beta-Terpinyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *beta-Terpinyl acetate*

Cat. No.: *B158437*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **beta-terpinyl acetate** (CAS No: 10198-23-9), a naturally occurring monoterpene ester.^[1]

The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications, including the flavor, fragrance, and pharmaceutical industries.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **beta-terpinyl acetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables provide predicted ¹H and ¹³C NMR data for **beta-terpinyl acetate**.

Table 1: ¹H NMR Spectroscopic Data for **Beta-Terpinyl Acetate** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.72	s	1H	H-10a
4.68	s	1H	H-10b
2.05	m	1H	H-4
1.98	s	3H	H-12 (CH ₃ -COO)
1.85 - 1.95	m	2H	Cyclohexyl CH ₂
1.68	s	3H	H-9 (CH ₃ -C=)
1.45 - 1.60	m	4H	Cyclohexyl CH ₂
1.43	s	3H	H-7 (CH ₃ -C-O)

Table 2: ¹³C NMR Spectroscopic Data for **Beta-Terpinyl Acetate** (Predicted)

Chemical Shift (δ) ppm	Carbon Atom Assignment
170.5	C-11 (C=O)
148.9	C-8
109.2	C-10
82.5	C-1
44.5	C-4
35.0	Cyclohexyl CH ₂
27.2	Cyclohexyl CH ₂
24.1	C-7
22.3	C-12
20.8	C-9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **beta-terpinyl acetate** is characterized by the presence of a strong carbonyl stretch from the ester group and various C-H and C-O stretches.

Table 3: Characteristic IR Absorption Bands for **Beta-Terpinyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H (alkane) stretching
1735	Strong	C=O (ester) stretching
1450	Medium	C-H bending
1370	Medium	C-H bending
1240	Strong	C-O (ester) stretching
1020	Medium	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which aids in determining its molecular weight and elemental composition. The mass spectrum of **beta-terpinyl acetate** shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for **Beta-Terpinyl Acetate**

m/z	Relative Intensity (%)	Assignment
43	99.99	[CH ₃ CO] ⁺
93	91.37	[C ₇ H ₉] ⁺
68	60.91	[C ₅ H ₈] ⁺
136	49.09	[M - CH ₃ COOH] ⁺
107	48.06	[C ₈ H ₁₁] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **beta-terpinyl acetate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
 - ^{13}C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **beta-terpinyl acetate**, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument

typically scans over a range of 4000 to 400 cm^{-1} .

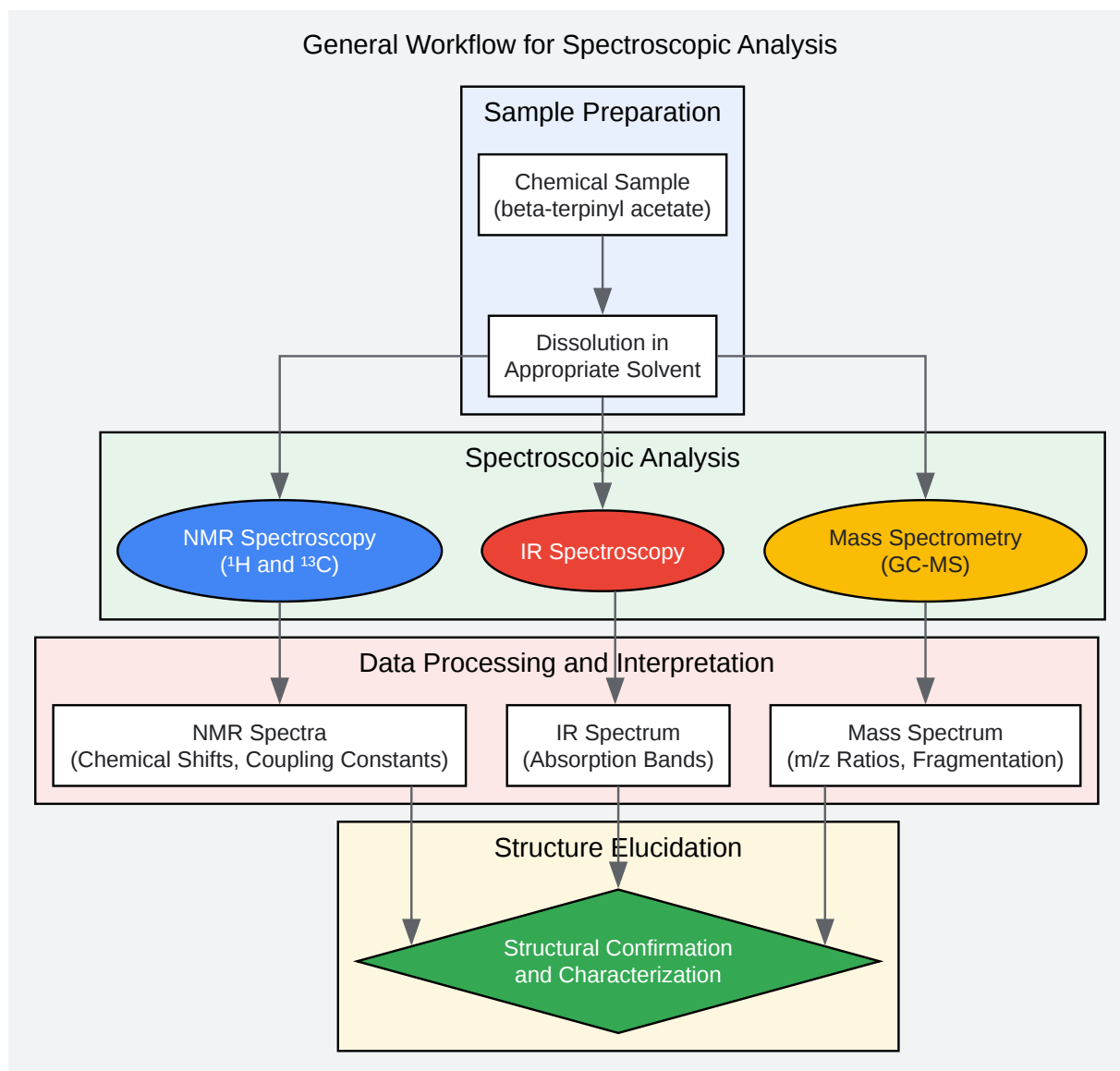
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **beta-terpinyl acetate**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components.
- **Instrumentation:** The outlet of the GC column is coupled to the ion source of a mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method used for the analysis of terpenes. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **beta-terpinyl acetate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. beta-Terpinyl Acetate|High-Purity Reference Standard [benchchem.com]
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